Cas no 2097945-49-6 (2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one)

2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one structure
2097945-49-6 structure
商品名:2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
CAS番号:2097945-49-6
MF:C12H22N2O2
メガワット:226.315283298492
CID:4773825

2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 2-amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
    • 2-amino-1-[4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]propan-1-one
    • 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
    • インチ: 1S/C12H22N2O2/c1-9(13)11(16)14-6-10(7-15)12(8-14)4-2-3-5-12/h9-10,15H,2-8,13H2,1H3
    • InChIKey: AQBIFZYZNZRPBL-UHFFFAOYSA-N
    • ほほえんだ: OCC1CN(C(C(C)N)=O)CC21CCCC2

計算された属性

  • せいみつぶんしりょう: 226.168127949 g/mol
  • どういたいしつりょう: 226.168127949 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 274
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 226.32
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 66.6

2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1907-6627-2.5g
2-amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
2097945-49-6 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-6627-5g
2-amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
2097945-49-6 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-6627-10g
2-amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
2097945-49-6 95%+
10g
$1684.0 2023-09-07
TRC
A190736-1g
2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
2097945-49-6
1g
$ 570.00 2022-06-08
Life Chemicals
F1907-6627-0.25g
2-amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
2097945-49-6 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-6627-1g
2-amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
2097945-49-6 95%+
1g
$401.0 2023-09-07
TRC
A190736-500mg
2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
2097945-49-6
500mg
$ 365.00 2022-06-08
Life Chemicals
F1907-6627-0.5g
2-amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
2097945-49-6 95%+
0.5g
$380.0 2023-09-07
TRC
A190736-100mg
2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
2097945-49-6
100mg
$ 95.00 2022-06-08

2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one 関連文献

2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-oneに関する追加情報

Introduction to 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one (CAS No. 2097945-49-6)

2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one (CAS No. 2097945-49-6) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique spirocyclic structure and amino functional group, holds potential for various therapeutic applications, particularly in the areas of neurodegenerative diseases and central nervous system (CNS) disorders.

The spirocyclic structure of 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one is a key feature that contributes to its biological activity. Spirocyclic compounds are known for their enhanced stability and improved pharmacokinetic properties, making them attractive candidates for drug development. The presence of the amino group further enhances the compound's ability to interact with biological targets, such as receptors and enzymes, thereby modulating their activity.

Recent studies have highlighted the potential of 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These diseases are characterized by the progressive loss of neuronal function, and current therapeutic options are limited. The unique structure of this compound allows it to cross the blood-brain barrier (BBB) efficiently, a critical factor for drugs targeting the CNS.

In preclinical studies, 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one has demonstrated promising results in animal models of neurodegeneration. It has been shown to exhibit neuroprotective effects by reducing oxidative stress and inhibiting apoptosis in neuronal cells. Additionally, the compound has been found to modulate key signaling pathways involved in neurodegeneration, such as the PI3K/Akt and MAPK pathways.

The hydroxymethyl group in 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one plays a crucial role in its pharmacological activity. This functional group enhances the compound's solubility and bioavailability, which are essential for effective drug delivery. Furthermore, the hydroxymethyl group may participate in hydrogen bonding interactions with target proteins, contributing to the compound's high binding affinity.

From a synthetic perspective, 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one can be prepared through a series of well-defined chemical reactions. The synthesis typically involves the formation of the spirocyclic core followed by functionalization steps to introduce the amino and hydroxymethyl groups. Recent advancements in synthetic methods have led to more efficient and scalable routes for producing this compound, making it more accessible for further research and development.

In addition to its potential in neurodegenerative diseases, 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one has also shown promise in other therapeutic areas. For instance, preliminary studies suggest that it may have anti-inflammatory properties, which could be beneficial in treating conditions such as multiple sclerosis and rheumatoid arthritis. The compound's ability to modulate immune responses and reduce inflammation makes it a valuable candidate for further investigation.

The safety profile of 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one is another important aspect that has been evaluated in preclinical studies. Toxicity assessments have indicated that the compound is well-tolerated at therapeutic doses, with minimal side effects observed in animal models. These findings support its potential for clinical translation and human use.

Overall, 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one (CAS No. 2097945-49-6) represents a promising lead compound in the development of novel therapeutics for various diseases. Its unique chemical structure, coupled with its favorable pharmacological properties, positions it as a valuable asset in pharmaceutical research and drug discovery efforts.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd